![molecular formula C18H25N3O3S B2515379 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-20-9](/img/structure/B2515379.png)
1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
“1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea” is a compound with the molecular formula C18H25N3O3S and a molecular weight of 363.48. It belongs to the class of organic compounds known as indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology .
Molecular Structure Analysis
The molecular structure of “1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea” includes an indole moiety, a sulfonyl group, and a urea group. The indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Scientific Research Applications
Multicomponent Reactions (MCRs)
1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea serves as an ideal precursor for the synthesis of active molecules. In particular, it plays a crucial role in inherently sustainable multicomponent reactions (MCRs). These reactions involve combining more than two starting materials through covalent bonds to yield a single product. Key advantages of MCRs include high yields, operational friendliness, and adherence to green chemistry principles. Researchers have explored the use of this compound in MCRs from 2014 to 2021, highlighting its potential in assembling pharmaceutically interesting scaffolds .
Biologically Active Structures
The derivatives of 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea are essential chemical precursors for generating biologically active structures. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Notably, the inherent functional groups (such as the carbonyl group, CO) in C-3-substituted indoles facilitate C–C and C–N coupling reactions and reductions. As a result, these derivatives play a vital role in the synthesis of various heterocyclic compounds with diverse functional groups .
Indole Alkaloids and Natural Products
Indole derivatives, including 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, are significant entities found in natural products. The indole nucleus exhibits various biological activities, such as antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV properties. Researchers continue to explore the potential of indole derivatives in drug discovery and medicinal chemistry .
Antioxidant and Anti-Inflammatory Properties
The indole scaffold, including our compound of interest, has demonstrated antioxidant and anti-inflammatory effects. These properties make it relevant for potential therapeutic interventions in oxidative stress-related diseases and inflammatory conditions .
Anticancer Activity
Studies have investigated the anticancer potential of indole derivatives. While specific data on 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea are limited, its structural features suggest that it could contribute to novel anticancer agents. Further research is needed to validate its efficacy in this context .
Protein Kinase Inhibitors
Indole-based compounds often serve as protein kinase inhibitors. These inhibitors play a critical role in modulating cellular signaling pathways and have implications for cancer therapy and other diseases. Although direct evidence for our compound’s kinase inhibitory activity is scarce, its indole moiety positions it as a potential candidate for further investigation .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes and diseases, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects . The specific interactions and changes depend on the structure of the indole derivative and the nature of the target .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
properties
IUPAC Name |
1-cyclohexyl-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13-17(15-9-5-6-10-16(15)20-13)25(23,24)12-11-19-18(22)21-14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSVHCBZNHPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea |
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